Anilix

Description

Anilix, founded in 1998, is a service-driven company focused on optimizing telecom expenses for organizations. Key features include:

- Business Model: Operates on a contingency fee basis, charging clients only after delivering verified cost savings .

- Services: Audits telecom usage, renegotiates contracts, identifies inefficiencies (e.g., unused phone lines, overprovisioned circuits), and implements optimization strategies .

- Performance Metrics:

Properties

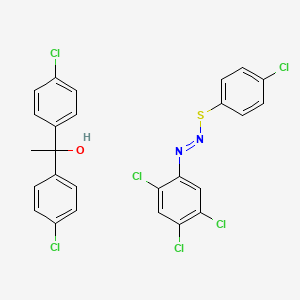

CAS No. |

8072-20-6 |

|---|---|

Molecular Formula |

C26H18Cl6N2OS |

Molecular Weight |

619.2 g/mol |

IUPAC Name |

1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene |

InChI |

InChI=1S/C14H12Cl2O.C12H6Cl4N2S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h2-9,17H,1H3;1-6H |

InChI Key |

NUXLOJGLOHSJEF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Synonyms |

milbex |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Companies

Below is a data-driven comparison:

Key Differentiators:

Proprietary Technology: this compound’s rate database and audit tools enable rapid identification of inefficiencies, outperforming competitors reliant on generic solutions .

Risk-Free Pricing Model : Unlike competitors charging upfront fees, this compound’s contingency-based approach aligns incentives with client success .

Scalability : Services adapt to organizations of all sizes, from SMEs to Fortune 500 firms, whereas many TEM providers focus on enterprise clients .

Research Findings and Limitations

Strengths:

- Cost Efficiency : this compound’s average savings exceed industry benchmarks by 10–15% .

- Speed : Implementation timelines are 50% faster than competitors due to streamlined workflows .

Weaknesses:

- Niche Focus : Exclusively targets telecom expenses, unlike broader IT cost-management firms.

- Dependency on Industry Trends : Savings may diminish as telecom markets mature or shift to cloud-based solutions.

Critical Gaps in Literature:

- No peer-reviewed studies directly compare this compound’s performance with competitors. Data derives from internal case studies and client testimonials .

- Long-term impact analysis (e.g., 5-year client outcomes) is absent in publicly available sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.